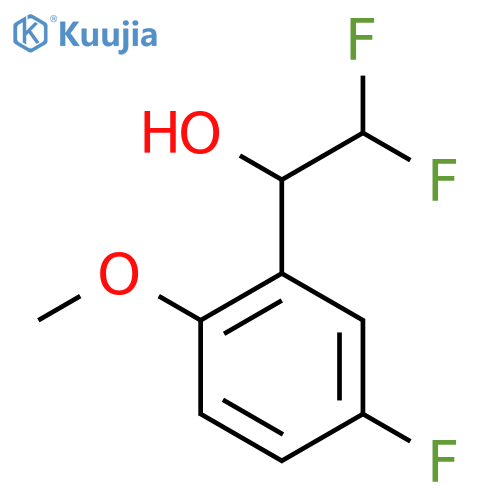

Cas no 1564938-38-0 (2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol)

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1564938-38-0

- 2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

- EN300-1668701

- 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

-

- インチ: 1S/C9H9F3O2/c1-14-7-3-2-5(10)4-6(7)8(13)9(11)12/h2-4,8-9,13H,1H3

- InChIKey: YBNWVWFTPQATPE-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=C(C=CC=1OC)F)O)F

計算された属性

- せいみつぶんしりょう: 206.05546401g/mol

- どういたいしつりょう: 206.05546401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 29.5Ų

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1668701-0.25g |

2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol |

1564938-38-0 | 0.25g |

$723.0 | 2023-06-04 | ||

| Enamine | EN300-1668701-10.0g |

2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol |

1564938-38-0 | 10g |

$3376.0 | 2023-06-04 | ||

| Enamine | EN300-1668701-5.0g |

2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol |

1564938-38-0 | 5g |

$2277.0 | 2023-06-04 | ||

| Enamine | EN300-1668701-0.1g |

2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol |

1564938-38-0 | 0.1g |

$691.0 | 2023-06-04 | ||

| Enamine | EN300-1668701-2.5g |

2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol |

1564938-38-0 | 2.5g |

$1539.0 | 2023-06-04 | ||

| Enamine | EN300-1668701-0.05g |

2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol |

1564938-38-0 | 0.05g |

$660.0 | 2023-06-04 | ||

| Enamine | EN300-1668701-0.5g |

2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol |

1564938-38-0 | 0.5g |

$754.0 | 2023-06-04 | ||

| Enamine | EN300-1668701-1.0g |

2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol |

1564938-38-0 | 1g |

$785.0 | 2023-06-04 |

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-olに関する追加情報

Introduction to 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (CAS No. 1564938-38-0)

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1564938-38-0, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are strategically incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The structural motif of this compound, featuring a difluorinated ethyl group and a 5-fluoro-2-methoxyphenyl moiety, positions it as a promising scaffold for the development of novel therapeutic agents.

The synthesis and exploration of 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol have been influenced by the growing body of evidence highlighting the benefits of fluorinated compounds in drug design. Fluorine atoms, when introduced into molecular structures, can enhance metabolic stability, improve binding affinity to biological targets, and increase oral bioavailability. These attributes make fluorinated alcohols like this one particularly valuable in the quest for next-generation pharmaceuticals.

In recent years, researchers have been increasingly interested in the development of fluorinated aromatic alcohols due to their potential applications in treating a variety of diseases. For instance, studies have demonstrated that fluorinated analogs of existing drugs can exhibit improved efficacy and reduced side effects. The 5-fluoro-2-methoxyphenyl group in 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is particularly noteworthy, as it resembles structural elements found in several FDA-approved medications. This similarity suggests that the compound may serve as a valuable intermediate in the synthesis of novel therapeutics.

The chemical properties of 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol make it an interesting candidate for further investigation. The presence of two fluorine atoms at the 2-position of the ethyl group introduces electron-withdrawing effects, which can influence the reactivity and solubility of the molecule. Additionally, the methoxy group at position 2 and the fluoro substituent at position 5 on the aromatic ring contribute to its overall electronic distribution. These features are critical for understanding its potential interactions with biological targets.

From a synthetic chemistry perspective, 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol represents an intriguing challenge due to its complex architecture. The synthesis likely involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the aromatic core, while protection-deprotection strategies could be necessary to handle the hydroxyl and fluoro groups effectively.

The pharmacological potential of this compound has not been fully explored but is an area ripe for future research. Preliminary studies might focus on evaluating its interactions with enzymes or receptors relevant to specific disease pathways. For example, if this molecule demonstrates inhibitory activity against an enzyme involved in cancer metabolism or if it exhibits binding affinity for a neurotransmitter receptor, it could open new avenues for drug development.

The use of computational methods is also likely to play a significant role in studying 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. Molecular modeling techniques can provide insights into its binding mode with potential targets and predict its pharmacokinetic behavior. These simulations can guide experimental design and help optimize synthetic routes by identifying key structural features that influence activity.

In conclusion, CAS No. 1564938-38-0 corresponds to a fluorinated aromatic alcohol with a unique structural framework that holds promise for pharmaceutical applications. Its synthesis presents challenges that require innovative chemical strategies, while its potential biological activity makes it an attractive candidate for further investigation. As research in fluorinated compounds continues to advance, molecules like 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol are likely to play an increasingly important role in the development of new treatments.

1564938-38-0 (2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol) 関連製品

- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)

- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)

- 887624-46-6(1-Piperidinecarboximidamide, 4-hydroxy-, monohydrochloride)

- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)

- 1349716-35-3(5-[3-(hydroxymethyl)phenyl]furan-2-carbonitrile)

- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)

- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)

- 1270347-56-2(3-amino-3-(1H-indol-6-yl)propan-1-ol)

- 60628-96-8(Bifonazole)

- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)